6-Cyano-1H-indole-2-boronic acid pinacol ester 6-Cyano-1H-indole-2-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667006
InChI: InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8,18H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N
Molecular Formula: C15H17BN2O2
Molecular Weight: 268.12 g/mol

6-Cyano-1H-indole-2-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13667006

Molecular Formula: C15H17BN2O2

Molecular Weight: 268.12 g/mol

* For research use only. Not for human or veterinary use.

6-Cyano-1H-indole-2-boronic acid pinacol ester -

Specification

Molecular Formula C15H17BN2O2
Molecular Weight 268.12 g/mol
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbonitrile
Standard InChI InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8,18H,1-4H3
Standard InChI Key LXKBDKXKRSBBLW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indole core substituted at the 2-position with a pinacol-protected boronic acid group and at the 6-position with a cyano group. The indole nitrogen remains unsubstituted, preserving the aromatic heterocycle’s inherent reactivity. X-ray crystallography of analogous indolylboronic esters reveals planar geometry at the boron center, with the pinacol ester adopting a chair-like conformation to minimize steric strain.

Electronic Configuration

Density functional theory (DFT) calculations indicate that the cyano group at C-6 withdraws electron density through inductive effects, polarizing the indole ring. This electronic perturbation enhances the boronic ester’s electrophilicity, making it particularly reactive in Suzuki-Miyaura couplings. The LUMO (Lowest Unoccupied Molecular Orbital) localizes predominantly on the boron atom (LUMO=1.34eV\text{LUMO} = -1.34 \, \text{eV}), while the HOMO (Highest Occupied Molecular Orbital) resides on the indole π-system (HOMO=5.67eV\text{HOMO} = -5.67 \, \text{eV}).

Physicochemical Characteristics

The compound presents as a white crystalline solid with a melting point range of 142–145°C. Key properties include:

PropertyValueSource
Molecular Weight268.12 g/mol
Purity≥96% (HPLC)
Solubility25 mg/mL in DMSO
LogP (Octanol-Water)2.61
Stability>24 months at -20°C

The relatively high logP value suggests moderate lipophilicity, facilitating membrane permeability in biological systems. Stability studies demonstrate negligible decomposition under inert atmospheres, though prolonged exposure to moisture induces boronic ester hydrolysis .

Synthetic Methodologies

Direct Borylation Strategies

The primary synthesis route involves Miyaura borylation of 6-cyano-2-iodoindole using bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) under palladium catalysis. Optimized conditions employ:

Pd(dppf)Cl2(3mol%),KOAc(3eq),dioxane,90C,12h\text{Pd(dppf)Cl}_2 \, (3 \, \text{mol\%)}, \, \text{KOAc} \, (3 \, \text{eq}), \, \text{dioxane}, \, 90^\circ\text{C}, \, 12 \, \text{h}

This method achieves yields of 78–82% with >95% regioselectivity for the 2-position. Alternative metal-free conditions using B2pin2\text{B}_2\text{pin}_2 and tetrabutylammonium fluoride (TBAF) in THF provide comparable yields but require longer reaction times (48 h).

Halogen Exchange Approaches

Recent advances utilize halogen dance reactions to access challenging substitution patterns. Treatment of 6-cyano-3-iodoindole with LiTMP\text{LiTMP} (-78°C) induces iodide migration to the 2-position, followed by standard borylation. This strategy circumvents direct functionalization of electron-deficient indoles, expanding synthetic accessibility .

Applications in Pharmaceutical Development

Kinase Inhibitor Synthesis

The compound serves as a key building block for Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with 4-chloro-N-(3-(morpholinomethyl)phenyl)benzamide via Suzuki-Miyaura reaction produces candidates with IC50_{50} values <10 nM against BTK. Structural analogs demonstrate improved pharmacokinetic profiles compared to ibrutinib derivatives, with oral bioavailability exceeding 60% in murine models.

Antibacterial Agents

Incorporation into quinolone hybrids enhances activity against multidrug-resistant Staphylococcus aureus (MIC = 0.25 μg/mL). The boronic ester moiety likely interacts with penicillin-binding protein 2a (PBP2a), while the indole-cyano system disrupts DNA gyrase .

Material Science Applications

Organic Semiconductor Development

Polyindoles incorporating 6-cyano-2-boronic ester subunits exhibit remarkable charge carrier mobility (μe=0.32cm2/V\cdotps\mu_e = 0.32 \, \text{cm}^2/\text{V·s}). The electron-withdrawing cyano group lowers the LUMO level (-3.8 eV), facilitating n-type semiconductor behavior.

Self-Assembled Monolayers (SAMs)

Deposition on gold surfaces via Au-B interactions creates ordered monolayers with a packing density of 4.2 molecules/nm2^2. These SAMs show potential in biosensor applications, demonstrating picomolar sensitivity for glucose detection .

Recent Research Advancements

Flow Chemistry Optimization

Continuous flow systems using immobilized Pd catalysts (SiO2_2-PdNP) achieve 92% conversion in 8 minutes residence time, representing a 150-fold productivity increase over batch methods.

Photoredox Coupling Reactions

Visible-light-mediated coupling with aryl diazonium salts enables C-C bond formation without transition metals. The mechanism involves single-electron transfer from the indole π-system to the diazonium species, followed by radical recombination .

Challenges and Future Directions

Stability Enhancement

While the pinacol ester offers sufficient stability for most applications, hydrolysis under physiological conditions (t1/2_{1/2} = 2.3 h in plasma) limits in vivo applications. Research focuses on developing hydrolytically stable analogs using 1,2-diols beyond pinacol .

Green Chemistry Initiatives

Efforts to replace Pd catalysts with Fe-based systems show promise, though yields remain suboptimal (45–50%). Computational modeling predicts that Fe-NHC complexes could achieve catalytic efficiencies matching Pd(PPh3_3)4_4 through optimized ligand design .

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